molecular formula C16H12ClN5O B11673437 3-(2-Chlorophenyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

3-(2-Chlorophenyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11673437
M. Wt: 325.75 g/mol
InChI Key: LODSTXWOJZKHHG-VXLYETTFSA-N
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Description

3-(2-Chlorophenyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazole ring, a chlorophenyl group, and a pyridinylmethylene moiety, making it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide with 4-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-(2-Chlorophenyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorophenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(4-Chlorophenyl)-4-((2-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness

3-(2-Chlorophenyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H12ClN5O

Molecular Weight

325.75 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H12ClN5O/c17-13-4-2-1-3-12(13)14-9-15(21-20-14)16(23)22-19-10-11-5-7-18-8-6-11/h1-10H,(H,20,21)(H,22,23)/b19-10+

InChI Key

LODSTXWOJZKHHG-VXLYETTFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=NC=C3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=NC=C3)Cl

Origin of Product

United States

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